molecular formula C8H7BrN2 B15360160 7-Bromo-1-(trideuteriomethyl)indazole

7-Bromo-1-(trideuteriomethyl)indazole

Cat. No.: B15360160
M. Wt: 214.08 g/mol
InChI Key: JPFIGGYULRKROG-FIBGUPNXSA-N
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Description

7-Bromo-1-(trideuteriomethyl)indazole is a brominated derivative of indazole with a trideuteriomethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-(trideuteriomethyl)indazole typically involves the bromination of 1-(trideuteriomethyl)indazole. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst under controlled conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch processes are commonly employed to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-(trideuteriomethyl)indazole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide (NaN₃) or alkyl halides.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, acidic conditions.

  • Reduction: LiAlH₄, H₂, palladium on carbon (Pd/C).

  • Substitution: NaN₃, alkyl halides, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Indazole-7-carboxylic acid derivatives.

  • Reduction: this compound derivatives with reduced functional groups.

  • Substitution: Substituted indazole derivatives with various nucleophiles.

Scientific Research Applications

7-Bromo-1-(trideuteriomethyl)indazole has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It is used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 7-Bromo-1-(trideuteriomethyl)indazole exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

7-Bromo-1-(trideuteriomethyl)indazole is unique due to its bromine and trideuteriomethyl groups, which can influence its reactivity and properties. Similar compounds include:

  • 7-Chloro-1-(trideuteriomethyl)indazole: Similar structure but with chlorine instead of bromine.

  • 1-(Trideuteriomethyl)indazole: Lacks the bromine atom.

  • 7-Bromoindazole: Lacks the trideuteriomethyl group.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

214.08 g/mol

IUPAC Name

7-bromo-1-(trideuteriomethyl)indazole

InChI

InChI=1S/C8H7BrN2/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,1H3/i1D3

InChI Key

JPFIGGYULRKROG-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C=CC=C2Br)C=N1

Canonical SMILES

CN1C2=C(C=CC=C2Br)C=N1

Origin of Product

United States

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